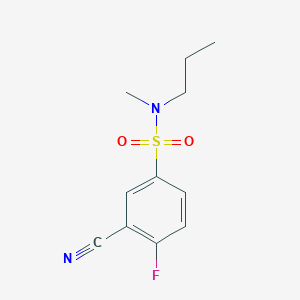
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide, also known as CFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their various pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. In cancer research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and plays a crucial role in tumor growth and progression. 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis. In inflammation research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide inhibits the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide inhibits the activity of acetylcholinesterase, which is an enzyme that degrades acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has various biochemical and physiological effects in the body. In cancer research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neuroprotection research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide improves cognitive function, protects against neuronal damage, and reduces oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and solubility in water. However, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide also has some limitations, such as its low stability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
For 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide research include developing novel formulations, studying pharmacokinetics and pharmacodynamics, exploring combination therapy, investigating other therapeutic areas, and studying the molecular mechanisms of action.
Synthesemethoden
The synthesis of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide involves the reaction of 3-cyano-4-fluorobenzenesulfonyl chloride with N-methyl-N-propylamine. The reaction takes place in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain the pure form of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In cancer research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has been studied for its neuroprotective effects, where it has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S/c1-3-6-14(2)17(15,16)10-4-5-11(12)9(7-10)8-13/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBHUWWIMKPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

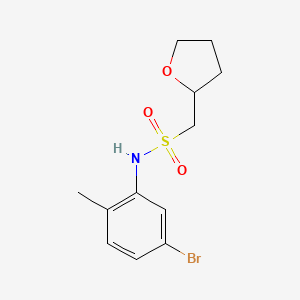


![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
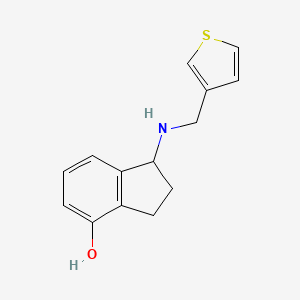
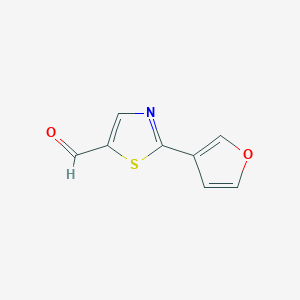
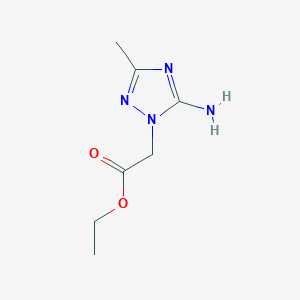
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)
![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)
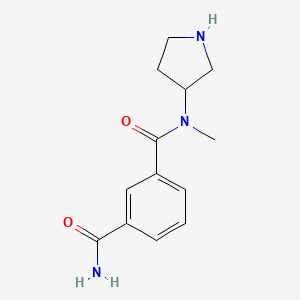
![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)